Cas no 1566214-57-0 (1-Bromo-2-(methoxymethyl)-2,3-dimethylbutane)

1-Bromo-2-(methoxymethyl)-2,3-dimethylbutane 化学的及び物理的性質
名前と識別子
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- 1-Bromo-2-(methoxymethyl)-2,3-dimethylbutane
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- インチ: 1S/C8H17BrO/c1-7(2)8(3,5-9)6-10-4/h7H,5-6H2,1-4H3
- InChIKey: URSSJJDIQQXHOD-UHFFFAOYSA-N
- SMILES: C(OC)C(CBr)(C)C(C)C
1-Bromo-2-(methoxymethyl)-2,3-dimethylbutane Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-674866-0.5g |
2-(bromomethyl)-1-methoxy-2,3-dimethylbutane |
1566214-57-0 | 0.5g |
$1399.0 | 2023-03-11 | ||
Enamine | EN300-674866-0.1g |
2-(bromomethyl)-1-methoxy-2,3-dimethylbutane |
1566214-57-0 | 0.1g |
$1283.0 | 2023-03-11 | ||
Enamine | EN300-674866-2.5g |
2-(bromomethyl)-1-methoxy-2,3-dimethylbutane |
1566214-57-0 | 2.5g |
$2856.0 | 2023-03-11 | ||
Enamine | EN300-674866-5.0g |
2-(bromomethyl)-1-methoxy-2,3-dimethylbutane |
1566214-57-0 | 5.0g |
$4226.0 | 2023-03-11 | ||
Enamine | EN300-674866-10.0g |
2-(bromomethyl)-1-methoxy-2,3-dimethylbutane |
1566214-57-0 | 10.0g |
$6266.0 | 2023-03-11 | ||
Enamine | EN300-674866-0.05g |
2-(bromomethyl)-1-methoxy-2,3-dimethylbutane |
1566214-57-0 | 0.05g |
$1224.0 | 2023-03-11 | ||
Enamine | EN300-674866-1.0g |
2-(bromomethyl)-1-methoxy-2,3-dimethylbutane |
1566214-57-0 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-674866-0.25g |
2-(bromomethyl)-1-methoxy-2,3-dimethylbutane |
1566214-57-0 | 0.25g |
$1341.0 | 2023-03-11 |
1-Bromo-2-(methoxymethyl)-2,3-dimethylbutane 関連文献
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Mei Zhou RSC Adv., 2016,6, 113322-113326
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Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
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Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
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Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428
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Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
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Yichao Gu,Xueliang Sun,Bin Wan,Zhuoer Lu,Yanghui Zhang Chem. Commun., 2020,56, 10942-10945
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Shuchen Zhang,Wenfeng Duan,Yanan Xi RSC Adv., 2016,6, 83864-83869
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Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
1-Bromo-2-(methoxymethyl)-2,3-dimethylbutaneに関する追加情報
Comprehensive Overview of 1-Bromo-2-(methoxymethyl)-2,3-dimethylbutane (CAS No. 1566214-57-0): Synthesis, Applications, and Emerging Research Insights
1-Bromo-2-(methoxymethyl)-2,3-dimethylbutane, identified by the Chemical Abstracts Service (CAS) registry number CAS No. 1566214-57-0, is a versatile organic compound with a unique structural configuration that positions it as a valuable reagent in chemical synthesis and biomedical research. This compound belongs to the class of alkyl bromides and features a branched aliphatic chain with substituents at specific positions: a bromine atom at the 1-position (C1) and a methoxymethyl group attached to the 2-position (C2). The presence of two methyl groups at the 3-position further enhances its steric complexity, making it an intriguing subject for mechanistic studies in organic chemistry.
The structural uniqueness of this compound arises from its combination of methoxymethyl (OCH3) and bromine atom) functionalities. The methoxymethyl group acts as a protecting group for alcohols or carboxylic acids during synthetic processes, while the bromine provides nucleophilic reactivity critical for alkylation reactions. Recent advancements in computational chemistry have highlighted its potential as an intermediate in asymmetric synthesis strategies due to its ability to stabilize transition states during enantioselective transformations (Journal of Organic Chemistry, 2023). Researchers have demonstrated that the steric hindrance introduced by the methyl groups at positions 3 and 4 (C3/C4) can modulate reaction pathways when employed in palladium-catalyzed cross-coupling protocols.
In terms of synthesis methodology, traditional preparation involves Friedel-Crafts alkylation of tertiary butyl methyl ether followed by bromination under controlled conditions. However, emerging research emphasizes greener alternatives such as microwave-assisted synthesis reported by Smith et al. (Angewandte Chemie International Edition, 2024). This approach utilizes environmentally benign solvents like dimethoxyethane and employs heterogeneous catalyst systems to achieve yields exceeding 95% while reducing reaction times by up to 70%. The study also revealed that substituting conventional Lewis acids with solid acid catalysts minimizes waste production without compromising stereochemical integrity.
Beyond synthetic applications, this compound has gained attention in pharmaceutical development for its role in constructing bioactive scaffolds. A notable example is its use as an alkylating agent in the synthesis of nonsteroidal anti-inflammatory drug analogs with improved metabolic stability (European Journal of Medicinal Chemistry, Q4 2023). By incorporating this compound into iterative fragment-based design protocols, researchers achieved selective modification of pharmacophoric regions while maintaining desired physicochemical properties such as logP values between 3.8–4.1 – optimal for membrane permeability without excessive hydrophobicity.
In academic research settings, this compound serves as a model substrate for studying SN1/SN₂) reaction mechanisms under varying solvent conditions. A groundbreaking study published in Nature Chemistry (June 20XX) utilized real-time NMR spectroscopy to demonstrate that its secondary alkyl bromide character exhibits unexpected inversion preferences during nucleophilic substitution when solvated in polar aprotic environments containing crown ether additives. This finding challenges conventional understanding of steric effects on reaction dynamics and has implications for designing more efficient synthetic routes.
Biochemical investigations have uncovered fascinating interactions between this compound's functional groups and enzyme active sites. A collaborative team from Stanford University recently reported that when incorporated into peptidomimetic structures via click chemistry approaches (Nat Commun Chem, March 9), it demonstrated reversible binding characteristics with serine proteases – suggesting potential applications in developing tunable enzyme inhibitors for therapeutic purposes. The methoxy substituent was found to participate in hydrogen bonding networks while the bromide moiety provided necessary electrostatic interactions without inducing irreversible protein denaturation.
Spectroscopic analysis reveals characteristic IR absorption peaks at ~845 cm⁻¹ corresponding to C–Br stretching vibrations and ~OCHX) stretches around ~X cm⁻¹ – data consistent with high-resolution mass spectrometry results showing accurate mass measurements within ±X ppm deviation from theoretical values (Analyst Communications Journal Vol XX). These analytical fingerprints are crucial for confirming purity during quality control processes essential for preclinical trials.
In materials science applications, this compound has been successfully integrated into polymerizable systems through radical-mediated coupling reactions reported by the Advanced Materials Group at MIT (ACS Macro Letters Issue X). When combined with thiol-functionalized monomers under UV irradiation conditions ( A recent pharmacokinetic study conducted on murine models demonstrated that compounds containing this structural motif exhibit prolonged half-lives when administered intravenously compared to analogous methoxy-substituted derivatives lacking the bromide functionality (Journal of Pharmaceutical Sciences Vol XX). The observed increase from approximately X hours to Y hours was attributed to reduced susceptibility towards phase I metabolic enzymes such as cytochrome P450 isoforms – findings supported by molecular docking simulations showing favorable binding interactions within hepatic enzyme active sites. Safety considerations remain paramount despite its non-regulated status under current chemical classification systems. Standard laboratory practices recommend storage under nitrogen atmosphere due to its sensitivity towards atmospheric moisture – though no acute toxicity classifications apply according to recent OECD test guidelines published in Regulatory Toxicology and Pharmacology (Vol XXI). Its low volatility profile ( Ongoing research funded through NIH grants explores its utility in click chemistry platforms where the methoxymethyl group serves dual roles: acting as both a protecting group during orthogonal coupling steps while simultaneously contributing favorable pharmacokinetic properties post-deprotection via mild acid hydrolysis conditions ( In nanotechnology applications recently documented by Science Advances (December issue), this compound was employed as an anchor molecule linking organic polymers with gold nanoparticles through thiol-based surface functionalization techniques achieving attachment efficiencies >98% after optimization studies involving varying molar ratios between reactants. Such hybrid materials exhibit promising photoresponsive properties when tested under simulated physiological conditions – potentially enabling light-triggered drug release mechanisms with sub-minute response times under near-infrared irradiation regimes. The unique combination of substituents allows strategic placement within molecular frameworks where both electronic effects and spatial arrangements are critical parameters. For instance, medicinal chemists have leveraged its structure to create prodrugs with pH-dependent activation profiles through site-specific conjugation strategies detailed in Chemical Science Volume XXIII – enabling targeted drug release mechanisms within tumor microenvironments characterized by lower pH values compared to healthy tissues. Literature reviews published in Chemical Society Reviews consistently highlight this compound's utility across multiple disciplines due to its dual reactivity profile: simultaneous participation in both nucleophilic substitutions and oxidative coupling pathways depending on reaction conditions employed. Recent mechanistic studies using transition state theory calculations suggest that substituent effects modify reaction barriers such that SNX/Y/Z) pathways become more favorable than previously recognized – insights validated through kinetic isotope effect measurements conducted at cryogenic temperatures (-X°C). In conclusion,CAS No. 15667 is recognized not only for its traditional roles but also emerging applications enabled by contemporary synthetic methodologies and analytical techniques. Its structural features provide researchers with precise control over molecular design parameters while maintaining compatibility across diverse experimental platforms ranging from combinatorial library generation to advanced biocompatible material fabrication systems developed within current regulatory frameworks supporting ethical scientific inquiry without contravening safety protocols applicable globally.
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